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molecular formula C7H16O2 B1614497 4-Isopropoxybutanol CAS No. 31600-69-8

4-Isopropoxybutanol

Cat. No. B1614497
M. Wt: 132.2 g/mol
InChI Key: OYVUCQVIHYMROV-UHFFFAOYSA-N
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Patent
US04025641

Procedure details

Using 1,4- butandiol and isopropylbromide, the above compound is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[CH:7](Br)([CH3:9])[CH3:8]>>[CH:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound is produced

Outcomes

Product
Name
Type
Smiles
C(C)(C)OCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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